molecular formula C11H9N5O2S2 B4504297 3-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

3-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4504297
M. Wt: 307.4 g/mol
InChI Key: BHRKAJCFYAQLQX-UHFFFAOYSA-N
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Description

3-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C11H9N5O2S2 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is 307.01976689 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on the synthesis and reactions of compounds related to 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been extensively documented. For instance, the synthesis of novel functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines has been explored, highlighting methods to create primary and secondary amide derivatives from specific carboxylic acids and amines. This research demonstrates the chemical versatility and potential for further modifications of compounds within this chemical class (Peterlin-Mašič et al., 2000).

Antimicrobial Activity

The antimicrobial properties of compounds similar to 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide have also been investigated. Studies have shown that derivatives of this chemical scaffold possess significant activity against various strains of bacteria and fungi, indicating their potential as leads for developing new antimicrobial agents (Kolisnyk et al., 2015).

Anti-inflammatory and Analgesic Properties

Further research into the biological activity of thiazolo[3,2-a]pyrimidine derivatives has revealed their potential as anti-inflammatory and analgesic agents. Novel compounds synthesized from related chemical structures have been shown to inhibit cyclooxygenase enzymes and demonstrate significant analgesic and anti-inflammatory effects in preclinical models, suggesting their utility in developing new treatments for inflammation-related conditions (Abu‐Hashem et al., 2020).

Antitumor Activity

The antitumor activity of thiazolo[3,2-a]pyrimidine derivatives has been evaluated, with some compounds showing promising results against various cancer cell lines. These findings support the exploration of thiazolo[3,2-a]pyrimidines as a basis for developing novel anticancer agents, highlighting the importance of structural modifications to enhance biological activity (Taher et al., 2012).

Biochemical Analysis

Biochemical Properties

3-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including topoisomerase II, which is essential for DNA replication and cell division . The compound exhibits strong binding affinity to the active site of topoisomerase II, inhibiting its activity and leading to the disruption of DNA replication in cancer cells. Additionally, it has been shown to interact with acetylcholinesterase, an enzyme involved in neurotransmission, thereby exhibiting potential neuroprotective effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential . This compound also affects cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell proliferation and increased cell death. Furthermore, it influences gene expression by modulating transcription factors like NF-κB, resulting in altered cellular metabolism and reduced tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like topoisomerase II and acetylcholinesterase, inhibiting their activity . This binding leads to the accumulation of DNA breaks and the inhibition of neurotransmission, respectively. Additionally, the compound modulates gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell survival, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . Its stability and efficacy may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may exhibit different biological activities and contribute to the overall effects of the compound. Additionally, the compound affects metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular distribution is essential for its ability to modulate cellular processes and exert its biological effects.

Properties

IUPAC Name

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2S2/c1-5-4-19-11-12-3-7(9(18)16(5)11)8(17)13-10-15-14-6(2)20-10/h3-4H,1-2H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRKAJCFYAQLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
3-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
3-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
3-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
3-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
3-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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